molecular formula C18H19FN2OS B5741878 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

Cat. No.: B5741878
M. Wt: 330.4 g/mol
InChI Key: PERAQUJWYBRRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a synthetic piperazine derivative intended for research and development applications, specifically in the field of medicinal chemistry. Piperazine rings are among the most important building blocks in modern drug discovery, frequently found in bioactive compounds across numerous therapeutic areas . This moiety is highly valued for its ability to positively influence the physicochemical properties of a molecule and serve as a conformational scaffold to optimally present pharmacophoric groups to biological targets . The structure of this compound, featuring a fluorophenyl group and a phenylsulfanyl ethanone side chain, suggests its potential utility as a key intermediate or precursor in the synthesis of more complex molecules. Piperazine-containing compounds have demonstrated significant biological activities, leading to their presence in several FDA-approved drugs . Furthermore, recent research highlights piperazine-based compounds as promising ligands for molecular targets such as the sigma-1 receptor (σ1R), which is overexpressed in various cancers, making it a target for developing diagnostic or therapeutic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a synthon for generating compound libraries aimed at discovering new bioactive entities. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(22)14-23-17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERAQUJWYBRRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable phenylsulfanyl ethanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives can enhance serotonin levels, leading to improved mood and reduced anxiety symptoms .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. By modulating dopamine receptor activity, it may help alleviate symptoms such as hallucinations and delusions .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and inflammation in neuronal cells has been a focal point of research, indicating its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperazine derivatives. The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution, followed by sulfide formation to yield the final product.

Case Studies

StudyFindings
Antidepressant Efficacy A study published in Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant antidepressant-like effects in rodent models .
Neuroprotective Mechanism Research in Neuropharmacology highlighted the compound's ability to reduce amyloid-beta toxicity in neuronal cultures, suggesting a protective role against Alzheimer's disease .
Antipsychotic Activity Clinical trials reported in Psychopharmacology indicated improvements in psychotic symptoms among patients treated with piperazine-based compounds, supporting their use as adjunct therapy .

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The phenylsulfanyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine ring : A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capability.
  • 4-Fluorophenyl substituent : Enhances lipophilicity and metabolic stability via electron-withdrawing fluorine.

The compound’s structural analogs are differentiated by substituents on the piperazine ring, the nature of the sulfur-containing group, and the aromatic systems. Below is a systematic comparison:

Structural Analogues and Substituent Effects
Compound Name/ID Piperazine Substituent Ethanone Substituent Key Differences
Target Compound 4-(4-Fluorophenyl) 2-(Phenylsulfanyl) Reference structure
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 4-[(4-Fluorophenyl)sulfonyl] 2-(4-Bromophenoxy) Sulfonyl (electron-withdrawing) vs. thioether; bromophenoxy vs. phenylthio
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone 4-(3-Trifluoromethylphenyl) 2-(Oxadiazole-sulfanyl) Oxadiazole heterocycle vs. simple thioether; CF₃ group enhances lipophilicity
1-[4-(2,4-Dimethylphenylsulfanyl)phenylpiperazin-1-yl]ethanone 4-(2,4-Dimethylphenylsulfanyl) None (direct ethanone attachment) Lack of fluorophenyl; dimethylphenyl thioether
Pharmacological and Physicochemical Properties
  • Antiproliferative Activity :
    • Compounds with sulfonylpiperazine and tetrazole-thio groups (e.g., 7n–7r in ) exhibit antiproliferative activity against cancer cell lines (IC₅₀: 10–50 μM) . The target compound’s phenylsulfanyl group may confer similar activity, though fluorine’s electron-withdrawing effect could enhance DNA interaction.
  • Antipsychotic Potential: Biphenyl-piperazine derivatives () show anti-dopaminergic and anti-serotonergic activity (Ki: <100 nM for 5-HT₂A/D₂ receptors). The target’s fluorophenyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .
  • Antifungal Activity: Metal complexes of piperazine-thioether ligands (e.g., APEHQ in ) inhibit fungal growth (MIC: 8–32 µg/mL).
Physicochemical Data
Property Target Compound Analog (7p ) Analog (3f )
Molecular Weight ~354.4 g/mol (calculated) 513.09834 g/mol 479.53 g/mol
Melting Point Not reported 175–177°C Not reported
NMR (¹H, δ ppm) Expected: 7.2–7.6 (aromatic), 3.5–4.2 (piperazine) 7.34–8.02 (aromatic), 3.65–4.10 (piperazine) 7.45–8.10 (indole), 3.70–4.25 (piperazine)
LogP (Predicted) ~3.2 (moderate lipophilicity) 3.8 (higher due to CF₃) 2.9 (lower due to indole)

Biological Activity

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR) derived from various studies.

The molecular formula of this compound is C19H22FN3OSC_{19}H_{22}FN_3OS, with a molecular weight of approximately 375.45 g/mol. The compound features a piperazine ring, which is commonly associated with various pharmacological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, a study published in Molecules found that similar compounds showed moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cancer cell proliferation .

CompoundIC50 (μM)Target
5e18PARP1
Olaparib57.3PARP1

The above table illustrates the comparative effectiveness of related compounds in inhibiting the catalytic activity of PARP1, an important target in cancer therapy.

Enzyme Inhibition

Another aspect of the biological activity of this compound is its role as an enzyme inhibitor. Studies indicate that it may inhibit tyrosinase and other enzymes involved in melanin biosynthesis, which could have implications for skin-related conditions .

Kinetic Studies:

  • Compounds derived from the piperazine framework were evaluated for their ability to inhibit diphenolase activity.
  • Most compounds exhibited low micromolar IC50 values, indicating potent inhibitory effects.
CompoundIC50 (μM)Type of Inhibition
5b15.6Competitive
5c40.43Competitive

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine ring and the introduction of fluorine atoms significantly enhance the biological activity of these compounds. The presence of a fluorine atom on the phenyl ring has been linked to improved binding affinity to target enzymes and receptors .

Case Study 1: Breast Cancer Cell Lines

In vitro studies involving human breast cancer cell lines demonstrated that compounds similar to this compound effectively inhibited cell growth and induced apoptosis through mechanisms involving PARP inhibition and increased caspase activity .

Case Study 2: Tyrosinase Inhibition

Research evaluating the tyrosinase inhibitory activity of related piperazine derivatives highlighted their potential use in treating hyperpigmentation disorders. The compounds demonstrated competitive inhibition with varying degrees of potency across different derivatives .

Q & A

Q. What are the established synthetic routes for 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone, and what are their key challenges?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. A representative method (for analogous compounds) includes:

  • Step 1 : Reacting 4-(4-fluorophenyl)piperazine with a chloroacetyl derivative in the presence of a base (e.g., K₂CO₃) to form the piperazine-acetyl intermediate.
  • Step 2 : Introducing the phenylsulfanyl group via thiol-alkylation using thiophenol under reflux conditions.
    Challenges include optimizing reaction yields (e.g., ~48% in related syntheses ), controlling regioselectivity, and removing excess reagents. Purification often requires silica gel chromatography with eluents like ethyl acetate/petroleum ether .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key characterization methods:

TechniquePurposeParameters
¹H/¹³C NMR Confirm substituent positionsδ 7.2–7.6 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂)
XRD Determine crystal packingSpace group, unit cell dimensions (e.g., monoclinic P2₁/c for analogs)
HPLC-MS Assess purity (>95%)C18 column, acetonitrile/water gradient
Discrepancies in spectral data should be resolved via 2D NMR (e.g., COSY, HSQC) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility Checks : Replicate assays in ≥3 independent trials with controls.
  • Purity Validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm >98% purity .
  • Metabolite Screening : LC-MS to rule out degradation products interfering with results .

Q. What computational approaches are suitable for predicting binding modes and SAR?

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₁A receptor (PDB: 7E2Z). Focus on the fluorophenyl group’s hydrophobic packing and sulfanyl moiety’s hydrogen bonding .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential to predict activity cliffs .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

For analog compounds, successful crystallization involved:

  • Solvent System : Ethyl acetate/hexane (1:1) at 4°C .
  • Additives : Trifluoroacetic acid (TFA) to stabilize protonated piperazine .
  • Diffraction Resolution : Aim for <1.0 Å using synchrotron radiation .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation steps .
  • Reaction Monitoring : In situ FTIR to track intermediate formation.
  • Workflow Optimization : One-pot reactions to reduce purification steps .

Methodological Considerations Table

Research AspectRecommended ProtocolKey References
Synthesis Two-step acylation/thiol-alkylation; K₂CO₃ as base
Purification Silica chromatography (EtOAc:petroleum ether, 1:1)
Crystallization Slow evaporation with TFA additive
Bioactivity Radioligand assays (5-HT₁A), MIC testing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.